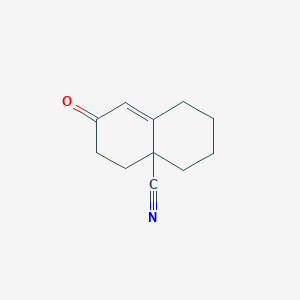
5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chloromethyl group at the 5-position and a propyl group at the 1-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole typically involves the reaction of 1-propyl-1H-1,2,4-triazole with chloromethylating agents. One common method is the reaction of 1-propyl-1H-1,2,4-triazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. Continuous flow processing offers advantages such as improved reaction control, higher yields, and scalability. The use of microreactors with precise temperature and flow rate control can enhance the efficiency of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used in substitution reactions. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the triazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for the reduction of the triazole ring.
Major Products Formed
The major products formed from these reactions include substituted triazoles, oxidized triazole derivatives, and reduced triazole derivatives, each with unique chemical and biological properties.
Scientific Research Applications
5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives and as an intermediate in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Triazole derivatives are known for their therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. This compound is studied for its potential use in drug development.
Industry: The compound is used in the production of agrochemicals, such as fungicides and herbicides, due to its biological activity.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins containing thiol groups, leading to the formation of mixed disulfides and inhibition of enzyme activity.
Pathways Involved: The inhibition of thiol-containing enzymes disrupts essential cellular processes, resulting in antimicrobial and antifungal effects. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(chloromethyl)-2-methoxy-benzaldehyde
- 5-(chloromethyl)furfural
- 5-(chloromethyl)-2-methyl-1,2-thiazol-3-one
Uniqueness
5-(chloromethyl)-1-propyl-1H-1,2,4-Triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Unlike other chloromethyl derivatives, this compound combines the reactivity of the chloromethyl group with the stability and versatility of the triazole ring, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H10ClN3 |
|---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
5-(chloromethyl)-1-propyl-1,2,4-triazole |
InChI |
InChI=1S/C6H10ClN3/c1-2-3-10-6(4-7)8-5-9-10/h5H,2-4H2,1H3 |
InChI Key |
NIUVMKCJDJHIGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC=N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13164876.png)
![1-{Octahydrocyclopenta[b]pyrrol-1-yl}prop-2-yn-1-one](/img/structure/B13164901.png)

![6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13164919.png)


![Bicyclo[3.2.1]octan-2-amine](/img/structure/B13164925.png)

